molecular formula C11H9N3O3S B14916709 2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid

Cat. No.: B14916709
M. Wt: 263.27 g/mol
InChI Key: UVJVFKINFBJQJZ-UHFFFAOYSA-N
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Description

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid is a heterocyclic compound that contains a thiadiazole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with n-methyl-1,2,5-thiadiazole-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiadiazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as thiazole-4-carboxylic acid.

    Imidazoles: Compounds containing an imidazole ring, such as imidazole-4-carboxylic acid.

    Triazoles: Compounds containing a triazole ring, such as 1,2,3-triazole-4-carboxylic acid.

Uniqueness

2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid is unique due to the presence of both a thiadiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

2-[methyl(1,2,5-thiadiazole-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C11H9N3O3S/c1-14(10(15)8-6-12-18-13-8)9-5-3-2-4-7(9)11(16)17/h2-6H,1H3,(H,16,17)

InChI Key

UVJVFKINFBJQJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C2=NSN=C2

Origin of Product

United States

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